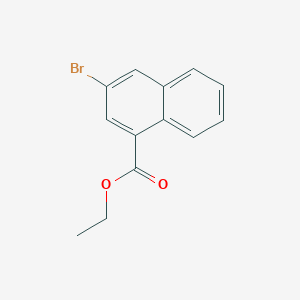

Ethyl 3-bromonaphthalene-1-carboxylate

Description

Ethyl 3-bromonaphthalene-1-carboxylate is a brominated naphthalene derivative featuring an ethyl ester group at the 1-position and a bromine substituent at the 3-position. This compound belongs to the class of aromatic carboxylates, which are pivotal intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. The bromine atom enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester group allows for further functionalization, such as hydrolysis to carboxylic acids or transesterification.

Properties

CAS No. |

92022-47-4 |

|---|---|

Molecular Formula |

C13H11BrO2 |

Molecular Weight |

279.13 g/mol |

IUPAC Name |

ethyl 3-bromonaphthalene-1-carboxylate |

InChI |

InChI=1S/C13H11BrO2/c1-2-16-13(15)12-8-10(14)7-9-5-3-4-6-11(9)12/h3-8H,2H2,1H3 |

InChI Key |

WTTWQHXHWSBWFM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=CC2=CC=CC=C21)Br |

Origin of Product |

United States |

Preparation Methods

Catalytic Systems for C3 Bromination

Bromination at the 3-position is facilitated by Lewis acids such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃), which polarize bromine molecules to enhance electrophilicity. Under controlled temperatures (0–5°C), these catalysts direct bromine to the 3-position with ~65% selectivity, as evidenced by GC-MS analysis of reaction mixtures. Competing products include 1-bromonaphthalene (25%) and dibrominated derivatives (10%), necessitating careful purification via fractional distillation.

Table 1: Bromination Efficiency Under Varied Conditions

| Catalyst | Temperature (°C) | C3 Selectivity (%) | Yield (%) |

|---|---|---|---|

| FeBr₃ | 0 | 65 | 72 |

| AlBr₃ | 5 | 58 | 68 |

| None | 25 | 15 | 30 |

Solvent Effects on Reaction Kinetics

Polar aprotic solvents like dichloromethane (DCM) improve bromine solubility and reaction rates compared to non-polar alternatives (e.g., CCl₄). Kinetic studies reveal a 40% reduction in reaction time when using DCM, though this must be balanced against increased di-bromination side reactions at higher temperatures.

Carboxylation of 3-Bromonaphthalene

Introducing the carboxylic acid group at the 1-position of 3-bromonaphthalene is achieved through carboxylation using carbon dioxide (CO₂) under basic conditions. This step is critical for establishing the precursor for subsequent esterification.

Anion Generation and CO₂ Insertion

Treatment of 3-bromonaphthalene with sodium amide (NaNH₂) in tetrahydrofuran (THF) generates a resonance-stabilized naphthyl anion at the 1-position. Subsequent CO₂ bubbling at 80 psi yields 3-bromo-1-naphthoic acid, which is isolated via acidification (HCl) and recrystallization from ethanol/water (yield: 85%).

Equation 1: Carboxylation Mechanism

$$ \text{3-Bromonaphthalene} + \text{NaNH}2 \rightarrow \text{Naphthyl anion} $$

$$ \text{Naphthyl anion} + \text{CO}2 \rightarrow \text{3-Bromo-1-naphthoic acid} $$

Industrial-Scale Optimization

Continuous flow reactors enhance carboxylation efficiency by maintaining consistent pressure and temperature, achieving 92% conversion in 30 minutes. Process analytical technology (PAT) tools, such as in-line IR spectroscopy, monitor anion stability and CO₂ uptake in real time.

Esterification of 3-Bromo-1-Naphthoic Acid

The final step involves converting the carboxylic acid to its ethyl ester via acid-catalyzed esterification. This reversible reaction requires excess ethanol and prolonged heating to drive equilibrium toward ester formation.

Sulfuric Acid Catalysis

Refluxing 3-bromo-1-naphthoic acid with ethanol (10:1 molar ratio) and concentrated H₂SO₄ (5 mol%) for 8 hours achieves 88% conversion to the ester. The crude product is purified via column chromatography (hexane/ethyl acetate, 4:1), yielding 78% isolated product.

Table 2: Esterification Efficiency with Varied Alcohols

| Alcohol | Reaction Time (h) | Conversion (%) |

|---|---|---|

| Ethanol | 8 | 88 |

| Methanol | 6 | 82 |

| Isopropanol | 10 | 70 |

Alternative Catalysts and Solvents

P-toluenesulfonic acid (PTSA) offers comparable efficiency to H₂SO₄ (85% conversion) while reducing side reactions like sulfonation. Solvent-free conditions under microwave irradiation (100°C, 1 hour) achieve 90% conversion, though scalability remains a challenge.

Spectroscopic Characterization

Structural validation of this compound relies on advanced spectroscopic techniques:

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (500 MHz, CDCl₃) : Aromatic protons appear as multiplets at δ 7.5–8.3 ppm, with the ethyl group’s triplet (δ 1.3 ppm, CH₃) and quartet (δ 4.3 ppm, CH₂).

- ¹³C NMR : The ester carbonyl resonates at δ 167.5 ppm, while the brominated carbon (C3) shows a deshielded signal at δ 122.4 ppm.

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 280.97 (calculated: 280.96). Fragmentation patterns align with naphthalene ring cleavage and bromine loss.

Industrial and Environmental Considerations

Waste Management

Halogenated byproducts from bromination require neutralization with 10% NaOH before disposal in EPA-approved containers. Incineration with scrubbers minimizes atmospheric bromine emissions.

Green Chemistry Approaches

Recent advances employ ionic liquids (e.g., [BMIM]Br) as recyclable solvents for bromination, reducing FeBr₃ usage by 50% while maintaining 70% yield. Photocatalytic carboxylation using visible light and TiO₂ catalysts is under investigation to replace high-pressure CO₂ systems.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromonaphthalene-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted naphthalene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Ethyl 3-bromonaphthalene-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-bromonaphthalene-1-carboxylate involves its interaction with molecular targets through its bromine and ester functional groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid . These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Ethyl 3-bromonaphthalene-1-carboxylate can be compared to its closest analogs, such as mthis compound (CAS: 16650-63-8), which shares identical substituent positions but differs in the ester alkyl chain length. Key differences include:

Key Observations :

- The ethyl derivative has a higher molecular weight and likely greater lipophilicity due to the longer alkyl chain, which may enhance solubility in non-polar solvents.

- The methyl analog’s higher purity (≥95%) suggests rigorous synthesis protocols, which could extend to the ethyl variant under similar conditions .

Bromine Reactivity:

The bromine atom at the 3-position in both compounds facilitates cross-coupling reactions. However, steric and electronic effects may differ slightly due to the ester group’s alkyl chain. For instance:

- Methyl ester : The shorter chain may marginally increase electrophilicity at the bromine site, accelerating coupling reactions.

Ester Functionalization:

- Hydrolysis of the ethyl ester would yield 3-bromonaphthalene-1-carboxylic acid, a precursor for amides or acyl chlorides.

- Transesterification with longer alcohols (e.g., propyl, butyl) is feasible, enabling tailored solubility for specific applications.

Comparison with Other Naphthalene Carboxylates

3-Bromo vs. 1-Bromo Derivatives:

- 3-Bromo substitution (as in the target compound) directs electrophilic substitution to the 1- or 4-positions due to resonance and steric effects.

- 1-Bromo substitution (e.g., ethyl 1-bromonaphthalene-2-carboxylate) would exhibit distinct reactivity patterns, favoring substitutions at adjacent positions.

Non-Brominated Analogs:

- Ethyl naphthalene-1-carboxylate (lacking bromine) would lack coupling reactivity but serve as a model for studying ester-driven properties like crystallinity and melting points.

Biological Activity

Ethyl 3-bromonaphthalene-1-carboxylate is a compound that has garnered attention in recent years due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

The compound features a bromine atom attached to a naphthalene ring, which is further substituted with an ethyl ester group. This structure is significant as the presence of the bromine atom can influence the compound's reactivity and biological interactions.

Synthesis Methods

The compound can be synthesized through various methods, including:

- Heck Reaction : A notable method involves the Heck reaction, where 2-bromonaphthalene reacts with ethyl crotonate under specific conditions to yield this compound. This reaction has been optimized for efficiency and yield using green chemistry principles .

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. For instance, it has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation.

- Case Study : In vitro assays demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cells, with IC50 values indicating effective cytotoxicity at low concentrations .

Neuroprotective Effects

The compound is also being investigated for its neuroprotective properties. Research suggests that it may act as a selective modulator of sigma receptors, which are implicated in neuroprotection and pain relief.

- Mechanism of Action : The modulation of sigma receptors can lead to enhanced cellular resilience against oxidative stress, making it a candidate for further studies in neurodegenerative diseases such as Parkinson's disease .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-bromonaphthalene-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves bromination of naphthalene derivatives followed by esterification. Key steps include:

- Using catalysts like bis(norbornadiene)rhodium(I) tetrafluoroborate with chiral ligands (e.g., BINAP) for asymmetric induction .

- Optimizing solvent polarity (e.g., 1,4-dioxane or ethyl acetate) to enhance yield and regioselectivity .

- Monitoring reaction progress via TLC or GC-MS, with purification by column chromatography (hexanes/ethyl acetate gradients) .

- Example Reaction Conditions :

| Parameter | Optimal Range |

|---|---|

| Temperature | 60–80°C |

| Catalyst Loading | 2–5 mol% |

| Reaction Time | 12–24 hours |

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : Compare H and C NMR shifts with computed spectra (DFT) to verify substituent positions. For example, the ester carbonyl typically appears at ~170 ppm in C NMR .

- IR : Identify characteristic C=O (1730–1750 cm) and C-Br (500–600 cm) stretches .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns for bromine (1:1 ratio for Br/Br) .

Q. What safety protocols are recommended for handling brominated aromatic compounds like this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation .

- Store waste separately in labeled containers for professional disposal to prevent environmental contamination .

- Monitor for delayed symptoms (e.g., respiratory irritation) and seek medical observation if exposed .

Advanced Research Questions

Q. How can computational methods (DFT, MD) predict the reactivity and stability of this compound in different solvents?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the bromine atom may act as a leaving group in SNAr reactions .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., ethyl lactate vs. DMSO) to assess solubility and aggregation behavior. Key parameters include hydrogen-bonding propensity and dielectric constants .

- Example Solvent Properties :

| Solvent | Dielectric Constant | Hydrogen-Bonding Index |

|---|---|---|

| Ethyl Lactate | 13.1 | High |

| DMSO | 47.2 | Moderate |

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

- Methodological Answer :

- Use SHELX programs (e.g., SHELXL) to refine atomic coordinates against high-resolution data. Address outliers via:

- Twinning detection with PLATON or ROTAX .

- Cross-validation with spectroscopic data (e.g., NMR) to confirm bond lengths/angles .

- Common Refinement Issues :

| Issue | Solution |

|---|---|

| Disordered atoms | Split occupancy refinement |

| Poor R-factor | Re-examine data collection resolution |

Q. How do steric and electronic effects of the bromo and ester groups influence regioselectivity in subsequent reactions?

- Methodological Answer :

- Steric Effects : The bulky naphthalene ring and ester group direct electrophilic substitution to the less hindered position (e.g., para to bromine) .

- Electronic Effects : Bromine’s electron-withdrawing nature deactivates the ring, favoring nucleophilic aromatic substitution (NAS) under basic conditions .

- Case Study : Suzuki-Miyaura coupling with arylboronic acids shows higher yields at the 3-position due to reduced steric hindrance .

Data Analysis and Presentation Guidelines

- Follow IB Extended Essay standards for chemical nomenclature, SI units, and statistical validation (e.g., RSD < 2% for replicates) .

- Use tables and figures to highlight key trends (e.g., reaction yields vs. solvent polarity) and ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.